3,3,4,4,5,5,6,6,6-Nonafluorohexanoyl chloride
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Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexanoyl chloride: is a fluorinated organic compound with the molecular formula C6H2ClF9O. It is a colorless to light yellow liquid at room temperature and is known for its high reactivity due to the presence of both the acyl chloride and fluorinated groups. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexanoyl chloride typically involves the fluorination of hexanoyl chloride. One common method is the reaction of hexanoyl chloride with elemental fluorine in the presence of a catalyst. The reaction conditions often include low temperatures and controlled addition of fluorine to prevent over-fluorination and ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of both the reactants and the product.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,5,5,6,6,6-Nonafluorohexanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,4,4,5,5,6,6,6-Nonafluorohexanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products Formed:
Amides, Esters, Thioesters: From substitution reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexanoic Acid: From hydrolysis
3,3,4,4,5,5,6,6,6-Nonafluorohexanol: From reduction
Scientific Research Applications
Chemistry: 3,3,4,4,5,5,6,6,6-Nonafluorohexanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity makes it valuable in creating complex molecules for research and development.
Biology and Medicine: In biological research, it is used to modify biomolecules, enhancing their stability and activity. Its derivatives are studied for potential use in drug delivery systems due to their unique properties.
Industry: The compound is used in the production of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy, making it useful in creating non-stick and anti-corrosive surfaces.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexanoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The fluorinated groups enhance the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanesulfonyl chloride
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
Comparison: 3,3,4,4,5,5,6,6,6-Nonafluorohexanoyl chloride is unique due to its acyl chloride group, which makes it highly reactive and suitable for various chemical transformations. In contrast, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanesulfonyl chloride contains a sulfonyl chloride group, which has different reactivity and applications. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene and 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate are used in polymer chemistry and have distinct properties due to their different functional groups.
Properties
CAS No. |
64018-24-2 |
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Molecular Formula |
C6H2ClF9O |
Molecular Weight |
296.52 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexanoyl chloride |
InChI |
InChI=1S/C6H2ClF9O/c7-2(17)1-3(8,9)4(10,11)5(12,13)6(14,15)16/h1H2 |
InChI Key |
OSYDIIQLLFZQKP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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